molecular formula C14H19N3O B11729183 N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11729183
M. Wt: 245.32 g/mol
InChI Key: STLJEVMXDVTBOY-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1-isopropyl group, a 3-methoxybenzylamine substituent at the 5-position, and a hydrogen atom at the 3-position of the pyrazole ring (Figure 1). Pyrazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands in metal coordination .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3/h4-9,11,15H,10H2,1-3H3

InChI Key

STLJEVMXDVTBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-methoxybenzylamine with an appropriate pyrazole derivative. One common method is the condensation of 3-methoxybenzylamine with 1-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1- and 5-Positions

Table 1: Structural Comparison of Pyrazol-5-Amine Derivatives
Compound Name 1-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight Key References
N-(3-Methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine Propan-2-yl 3-Methoxybenzyl C₁₄H₂₀N₂O 256.33 g/mol (Hypothetical)
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Methoxybenzyl C₁₆H₂₃N₃O 285.38 g/mol
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Ethyl 2-Methoxybenzyl C₁₄H₂₀ClN₃O 281.78 g/mol
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine 4-Fluorophenyl Propan-2-yl C₁₂H₁₄FN₃ 235.26 g/mol
3-(Propan-2-yl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Pyrimidin-2-yl Propan-2-yl C₁₁H₁₆N₄ 204.27 g/mol
Key Observations:

Aromatic substituents (e.g., 4-fluorophenyl or pyrimidin-2-yl) introduce π-π stacking capabilities, which may influence binding affinity in biological systems .

5-Position Substituents :

  • Methoxybenzyl groups at the 5-position (as in the target compound and its 4-methoxy analog) contribute to lipophilicity and electronic effects. The 3-methoxy substitution in the target compound may offer distinct steric and electronic profiles compared to 2- or 4-methoxy isomers .
Key Observations:
  • Solvent-Free Synthesis : The 4-methoxybenzyl analog () was synthesized via a solvent-free reductive amination, highlighting an eco-friendly approach with high efficiency. This method could theoretically apply to the target compound by substituting 4-methoxybenzaldehyde with 3-methoxybenzaldehyde.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is absent in the provided evidence, insights can be drawn from analogs:

  • Lipophilicity: The 3-methoxybenzyl group likely increases logP compared to non-aromatic substituents, enhancing membrane permeability .
  • Metabolic Stability : The isopropyl group may reduce oxidative metabolism compared to smaller alkyl chains (e.g., methyl or ethyl) .

Biological Activity

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of organic molecules. Its molecular formula is C14H19N3OC_{14}H_{19}N_{3}O and it has a molecular weight of 245.32 g/mol. The compound features a pyrazole ring connected to a methoxybenzyl group and an isopropyl substitution, which contributes to its unique chemical properties and potential biological activities.

Structural Characteristics

The structural configuration of this compound allows for various interactions with biological targets. The methoxy group enhances lipophilicity, which can improve bioavailability and facilitate interactions with cellular components. This compound's specific substitution pattern influences its reactivity and biological activity.

Property Details
Molecular FormulaC14H19N3OC_{14}H_{19}N_{3}O
Molecular Weight245.32 g/mol
Functional GroupsMethoxy, Isopropyl, Pyrazole

Preliminary studies suggest that this compound may exhibit activity against various enzymes and receptors, modulating their functions through specific binding interactions. Research indicates potential efficacy in targeting metabolic pathways, although the exact mechanisms remain to be fully elucidated.

Case Studies

  • Enzyme Inhibition Studies :
    • Research has shown that pyrazole derivatives can inhibit enzymes such as xanthine oxidase (XO), which plays a role in uric acid production. For instance, related compounds have demonstrated moderate inhibition with IC50 values around 72.4 µM to 75.6 µM .
  • Antifungal Activity :
    • A series of pyrazole derivatives were evaluated for antifungal properties against various phytopathogenic fungi. Some derivatives exhibited significant activity, suggesting that this compound may also possess similar capabilities .
  • Anti-inflammatory Properties :
    • Another study indicated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α, pointing towards potential anti-inflammatory applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazole derivatives:

Compound Name Structural Features Unique Aspects
1-Ethyl-N-(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amineEthyl group instead of isopropylDifferent steric effects impacting binding properties
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineTert-butyl groupVariations in steric hindrance affecting reactivity
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-triazol-1-yl)propan-1-oneContains triazole instead of pyrazoleDifferent pharmacological profiles due to ring structure

Future Directions in Research

Further investigations are necessary to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • Molecular Docking Studies : To identify specific protein targets and binding affinities.
  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound's biological properties through systematic modifications.

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